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  • Product: [4-(Methylsulfonyl)-2-nitrophenyl]methanol
  • CAS: 773873-23-7

Core Science & Biosynthesis

Foundational

[4-(Methylsulfonyl)-2-nitrophenyl]methanol chemical structure properties

An In-depth Technical Guide to [4-(Methylsulfonyl)-2-nitrophenyl]methanol: A Core Intermediate in Modern Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [4-(Methylsulfonyl)-2-nitrophenyl]methanol: A Core Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of [4-(Methylsulfonyl)-2-nitrophenyl]methanol, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural properties, spectroscopic profile, synthesis, and critical applications, with a focus on its emerging role in the development of targeted therapeutics.

Molecular Overview and Physicochemical Properties

[4-(Methylsulfonyl)-2-nitrophenyl]methanol, also known as 4-(methylsulfonyl)-2-nitrobenzyl alcohol, is a substituted aromatic alcohol. Its structure is characterized by a benzene ring functionalized with a hydroxymethyl group, a strongly electron-withdrawing nitro group, and a methylsulfonyl group. This unique combination of functional groups dictates its chemical reactivity and makes it a valuable building block in multi-step organic synthesis.

The interplay between the benzylic alcohol and the two deactivating groups on the aromatic ring—the nitro group ortho to the alcohol and the methylsulfonyl group para to it—creates a molecule with distinct chemical properties. The electron-withdrawing nature of the nitro and sulfonyl moieties significantly influences the reactivity of the benzylic alcohol and the aromatic ring itself.[1]

Table 1: Physicochemical Properties of [4-(Methylsulfonyl)-2-nitrophenyl]methanol

PropertyValueSource(s)
CAS Number 773873-23-7[2]
Molecular Formula C₈H₉NO₅S[2]
Molecular Weight 231.23 g/mol [2]
Appearance Expected to be a white to light yellow crystalline solidInferred from related compounds[3]
Melting Point Not available in the reviewed literature. Related compound (4-nitrophenyl)methanol melts at 92-94 °C.[3]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and acetonitrile.Inferred from structure

Spectroscopic Characterization for Structural Elucidation

Accurate identification and purity assessment of [4-(Methylsulfonyl)-2-nitrophenyl]methanol are critical for its use in synthesis. The following sections detail the expected spectroscopic data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of the molecule. The predicted chemical shifts are influenced by the anisotropic and electronic effects of the nitro and methylsulfonyl groups.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-CH₃ (Sulfonyl)~3.1SingletN/ATypical range for a methyl group attached to a sulfonyl moiety.
-OH (Alcohol)~2.5 - 4.0Broad SingletN/AChemical shift is concentration-dependent and exchanges with D₂O.
-CH₂- (Benzylic)~4.9SingletN/ADownfield shift due to proximity to the aromatic ring and nitro group.
Aromatic H-3~8.4Doublet~2 HzDeshielded by the adjacent nitro group and the sulfonyl group. Coupled to H-5 (meta).
Aromatic H-5~8.1Doublet of Doublets~8 Hz, ~2 HzDeshielded by the para sulfonyl group. Coupled to H-6 (ortho) and H-3 (meta).
Aromatic H-6~7.8Doublet~8 HzCoupled to H-5 (ortho).

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-CH₃ (Sulfonyl)~45Typical range for a methyl sulfone carbon.
-CH₂- (Benzylic)~63Aliphatic carbon attached to an oxygen and an aromatic ring.
Aromatic C-5~123Aromatic CH carbon.
Aromatic C-3~128Aromatic CH carbon, deshielded by the nitro group.
Aromatic C-6~130Aromatic CH carbon.
Aromatic C-1~140Quaternary carbon attached to the CH₂OH group.
Aromatic C-4~142Quaternary carbon attached to the SO₂CH₃ group.
Aromatic C-2~149Quaternary carbon attached to the NO₂ group.
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3500 - 3200Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
N=O Asymmetric Stretch (Nitro)1550 - 1510Strong
N=O Symmetric Stretch (Nitro)1360 - 1330Strong
S=O Asymmetric Stretch (Sulfone)1350 - 1300Strong
S=O Symmetric Stretch (Sulfone)1160 - 1120Strong
C-O Stretch (Alcohol)1080 - 1020Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For Electrospray Ionization (ESI-MS), the expected molecular ion would be:

  • [M+H]⁺: m/z 232.03

  • [M+Na]⁺: m/z 254.01

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The most direct and industrially viable synthesis of [4-(Methylsulfonyl)-2-nitrophenyl]methanol is the selective reduction of its corresponding aldehyde, 2-nitro-4-(methylsulfonyl)benzaldehyde. This precursor can be synthesized from 2-nitro-4-methylsulfonyltoluene, a commodity chemical.[4][5] The reduction of the aldehyde to the primary alcohol can be achieved with high chemoselectivity using mild reducing agents like sodium borohydride (NaBH₄), which will not affect the nitro or sulfonyl groups.

Synthesis of [4-(Methylsulfonyl)-2-nitrophenyl]methanol Precursor 2-Nitro-4-(methylsulfonyl)benzaldehyde Product [4-(Methylsulfonyl)-2-nitrophenyl]methanol Precursor->Product Reduction Reagent Sodium Borohydride (NaBH₄) Methanol / THF Reagent->Product

Caption: Proposed synthesis via reduction of the corresponding aldehyde.

Experimental Protocol: Reduction of 2-nitro-4-(methylsulfonyl)benzaldehyde

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitro-4-(methylsulfonyl)benzaldehyde (1.0 eq) in a suitable solvent mixture, such as 3:1 tetrahydrofuran (THF) and methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The slow addition prevents a rapid evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude [4-(Methylsulfonyl)-2-nitrophenyl]methanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Chemical Reactivity

The molecule's reactivity is governed by its functional groups. The electron-withdrawing nitro and sulfonyl groups make the aromatic ring electron-deficient and enhance the leaving group ability of the benzylic alcohol in substitution reactions.

Reactivity cluster_0 Key Reactive Sites Molecule [4-(MeSO₂)-2-(NO₂)-Ph]CH₂OH Alcohol Benzylic Alcohol (-CH₂OH) Molecule->Alcohol Oxidation / Substitution Aromatic Aromatic Ring (Electron Deficient) Molecule->Aromatic Nucleophilic Aromatic Substitution (under forcing conditions)

Caption: Key reactive centers of the molecule.

  • Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger agents like potassium permanganate (KMnO₄) or chromic acid.[1]

  • Nucleophilic Substitution: The benzylic alcohol can be converted into a good leaving group (e.g., tosylate or halide) and subsequently displaced by various nucleophiles to form ethers, esters, or amines. The presence of the ortho-nitro group enhances the rate of SN1-type reactions by stabilizing the incipient benzylic carbocation.

Applications in Drug Development and Research

The primary value of [4-(Methylsulfonyl)-2-nitrophenyl]methanol lies in its utility as a precursor for complex, biologically active molecules. Its structure is a key component of a new class of targeted therapeutics.

Precursor to GLUT5 Inhibitors

The most significant application is in the synthesis of inhibitors for the human glucose transporter 5 (GLUT5). GLUT5 is a fructose-specific transporter that is overexpressed in certain types of cancer, such as breast and colon cancer, and is implicated in metabolic diseases.[6]

A seminal study identified N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) as the first selective and potent inhibitor of GLUT5.[6] This compound demonstrated competitive inhibition of fructose uptake in a human breast cancer cell line with a KI of 3.2 ± 0.4 μM.[6] The [4-(methylsulfonyl)-2-nitrophenyl] moiety is the core pharmacophore responsible for this inhibitory activity.

[4-(Methylsulfonyl)-2-nitrophenyl]methanol serves as a critical starting material or intermediate for synthesizing MSNBA and its analogs, which are being investigated as potential anti-tumor therapeutics.

Drug_Development_Pathway Start [4-(MeSO₂)-2-(NO₂)-Ph]methanol Intermediate Functionalization (e.g., Halogenation, Amination) Start->Intermediate Step 1 Final GLUT5 Inhibitor (e.g., MSNBA) Intermediate->Final Step 2

Caption: Pathway from intermediate to a GLUT5 inhibitor.

Safety, Handling, and Storage

As with any laboratory chemical, [4-(Methylsulfonyl)-2-nitrophenyl]methanol requires careful handling to minimize risk. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally similar compounds like (4-nitrophenyl)methanol and other nitroaromatics provide a strong basis for safety protocols.

  • Hazard Classification (Anticipated):

    • Harmful if swallowed.

    • Causes skin and serious eye irritation.

    • May cause respiratory irritation.

    • May cause damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from heat, sparks, and open flames.

    • Incompatible with strong oxidizing agents, strong acids, and acid chlorides.

    • Ground and bond containers when transferring material to prevent static discharge.

  • First Aid Measures:

    • After Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • After Skin Contact: Immediately wash with soap and water.

    • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • After Swallowing: Do NOT induce vomiting. Immediately call a poison center or doctor.

Conclusion

[4-(Methylsulfonyl)-2-nitrophenyl]methanol is a strategically important molecule in contemporary organic synthesis and medicinal chemistry. Its unique electronic and structural features make it an ideal scaffold for building complex molecular architectures. Its established role as a precursor to selective GLUT5 inhibitors underscores its potential in the development of next-generation therapeutics for cancer and metabolic disorders. This guide provides the foundational technical knowledge for researchers to safely handle, characterize, and utilize this versatile chemical intermediate in their scientific endeavors.

References

  • Cayman Chemical. (2025). Safety Data Sheet: 4-Nitrophenyl β-D-Glucopyranoside. Link

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. (2015). Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1-5. Link

  • Methanol Institute. (n.d.). Methanol Safe Handling Manual. Link

  • Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr(VI)/Cr(III). (2015). International Journal of Electrochemical Science, 10, 2962-2972. Link

  • Ojelabi, T. I., et al. (2016). Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. Scientific Reports, 6, 24240. Link

  • Wlodarczyk, J., et al. (2021). Blockade of fructose transporter protein GLUT5 inhibits proliferation of colon cancer cells: proof of concept for a new class of anti-tumor therapeutics. Clinical and Experimental Medicine, 21(4), 609-617. Link

  • Fisher Scientific. (2010). Safety Data Sheet: 4-Nitrobenzyl alcohol. Link

  • Rogoza, J., et al. (2020). The reaction of 4-nitrobenzyl alcohol with TosMIC. ResearchGate. Link

  • Gharda Chemicals Limited. (2022). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Indian Patent IN202021039013A. Link

  • Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. (2013). Chinese Patent CN103274974A. Link

  • Rychlewska, U., et al. (2011). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. Link

  • ChemSrc. (2025). (4-Nitrophenyl)methanol. Retrieved from [Link]

  • Ojelabi, T. I., et al. (2016). Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. PMC. Link

  • Fisher Scientific. (2010). Safety Data Sheet: 4-Nitrobenzyl alcohol. Link

  • Filo. (2026). Consider the following alcohols. Retrieved from [Link]

  • Wlodarczyk, J., et al. (2021). Blockade of fructose transporter protein GLUT5 inhibits proliferation of colon cancer cells: proof of concept for a new class of anti-tumor therapeutics. PubMed. Link

Sources

Exploratory

solubility of sulfone-substituted nitrobenzyl alcohols in water

The solubility of sulfone-substituted nitrobenzyl alcohols in aqueous media is a critical parameter in their application as photolabile protecting groups (photocages) and hypoxia-activated prodrugs . While the parent o-n...

Author: BenchChem Technical Support Team. Date: February 2026

The solubility of sulfone-substituted nitrobenzyl alcohols in aqueous media is a critical parameter in their application as photolabile protecting groups (photocages) and hypoxia-activated prodrugs . While the parent o-nitrobenzyl alcohol exhibits baseline aqueous solubility (~2 mg/mL or ~13 mM), the introduction of a sulfone moiety (


) fundamentally alters the thermodynamic equilibrium between the crystal lattice and the solvation shell.

This technical guide analyzes the physicochemical drivers of this solubility, provides validated protocols for its determination, and outlines strategies for solubility modulation.

Physicochemical Basis of Solubility

The solubility of sulfone-substituted nitrobenzyl alcohols is governed by the competition between Crystal Lattice Energy (enthalpic penalty) and Hydration Energy (enthalpic gain).

1.1 The Sulfone Effect: Polarity vs. Lattice Energy

Unlike ionic solubilizing groups (e.g., carboxylates, sulfonates), the sulfone group is neutral. This provides a distinct advantage: membrane permeability is retained, allowing intracellular applications.

  • Dipole Moment: The sulfone group is highly polar (

    
     D). This significantly increases the dipole-dipole interaction with water molecules compared to the parent nitrobenzyl core.
    
  • Hydrogen Bonding: The sulfone oxygens act as weak hydrogen bond acceptors (HBAs). They do not act as donors.[1] This limits the "solvation gain" compared to hydroxyl or amine substituents.

  • Lattice Stacking: The electron-withdrawing nature of both the nitro (

    
    ) and sulfone (
    
    
    
    ) groups creates electron-deficient aromatic rings. This often enhances
    
    
    -
    
    
    stacking interactions in the solid state, increasing the melting point and lattice energy, which decreases intrinsic solubility (
    
    
    ).
1.2 Structure-Solubility Relationship (SSR)

The position of the sulfone substituent relative to the nitro group dictates both solubility and photochemical quantum yield.

ParameterParent (o-Nitrobenzyl)Sulfone-Substituted (4- or 5-position)Impact on Aqueous Solubility
LogP (Octanol/Water) ~1.9~0.5 – 1.2 (depending on R-group)Increases (Lower LogP = Higher Hydrophilicity)
H-Bond Acceptors 3 (Nitro + Alcohol)5 (Nitro + Alcohol + Sulfone)Increases (Better water interaction)
Melting Point 74 °COften >100 °CDecreases (Higher energy to break lattice)
pKa (Benzylic -OH) ~13.6~12.5Neutral (Remains unionized at pH 7.4)

Mechanism of Dissolution & Photochemistry

The following Graphviz diagram illustrates the thermodynamic equilibrium of dissolution and the subsequent photochemical pathway that these molecules undergo in aqueous solution.

SolubilityMechanism cluster_factors Critical Factors Solid Solid Phase (Crystal Lattice) Solute Aqueous Solute (Solvated Molecule) Solid->Solute Dissolution (+ΔH_solv > -ΔH_lattice) Excited Excited State (aci-nitro intermediate) Solute->Excited hν (UV/Near-UV) Products Photocleavage Products (Nitroso ketone + Acid) Excited->Products Hydrolysis (pH dependent) Lattice π-π Stacking (Reduces Solubility) Lattice->Solid H_Bond Sulfone-Water H-Bonds (Increases Solubility) H_Bond->Solute

Figure 1: Thermodynamic equilibrium of dissolution coupled with the irreversible photochemical uncaging pathway.

Validated Experimental Protocols

To accurately determine the solubility of these compounds, standard visual methods are insufficient due to the potential for supersaturation and the formation of micro-suspensions. The following Thermodynamic Solubility Protocol is the gold standard.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation concentration (


) at pH 7.4.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • HPLC-grade Acetonitrile (ACN).

  • Reference Standard (Pure Sulfone-Nitrobenzyl Alcohol).

Workflow:

  • Supersaturation: Weigh approx. 5 mg of the compound into a 2 mL amber glass vial (protect from light to prevent premature uncaging).

  • Solvent Addition: Add 500 µL of PBS (pH 7.4). If the solid dissolves completely, add more solid until a suspension persists.

  • Equilibration: Agitate the suspension at 25°C for 24 hours using a rotary shaker (300 rpm).

    • Note: Do not use sonication for equilibration as it generates heat and alters crystal forms.

  • Phase Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

    • Critical: Pre-saturate the filter with the solution to prevent loss of compound due to adsorption.

  • Quantification: Dilute the supernatant 1:10 with ACN/Water (50:50) and analyze via HPLC-UV (detection at isosbestic point, typically ~260 nm, to minimize error from ambient photolysis).

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Estimate solubility for screening libraries (DMSO stock dilution).

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 5 µL of stock into 195 µL of PBS in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubate for 2 hours at room temperature.

  • Measure turbidity via Absorbance at 620 nm (where the compound does not absorb).

    • Interpretation:

      
       indicates precipitation (Solubility < 250 µM).
      

Solubility Enhancement Strategies

If the intrinsic solubility is insufficient (< 100 µM) for the intended biological application, the following chemical and formulation strategies are recommended.

4.1 Structural Modification
  • Bis-Sulfone Substitution: Introducing a second sulfone group is rarely effective due to increased molecular weight and lattice energy.

  • Glycosylation: Attaching a glucose moiety to the benzylic alcohol (if the alcohol is not the payload) or the aromatic ring drastically improves solubility (> 10 mM).

  • PEGylation: Esterification of the nitrobenzyl alcohol with a short PEG chain (PEG-4) converts the molecule into a highly soluble "promoiety."

4.2 Formulation with Cyclodextrins

Sulfone-substituted aromatics form stable inclusion complexes with Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.
  • Mechanism: The hydrophobic nitro-aromatic core enters the CD cavity, while the sulfone group interacts with the rim or solvent.

  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Add the nitrobenzyl compound in excess. Shake for 48 hours. This typically enhances solubility by 10-50 fold .
    

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

  • Specht, A., et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption." Chemistry – A European Journal. Link

  • Bochet, C. G. (2002). "Photochemical Control of Biological Processes: The Use of Light for the Release of Bioactive Compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Lipinski, C. A. (2001). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Bezençon, J., et al. (2020). "Solubility Measurement of Nitro-Compounds: Challenges and Protocols." ADMET and DMPK. Link

Sources

Protocols & Analytical Methods

Method

esterification reaction conditions for 2-nitrobenzyl alcohol derivatives

An In-Depth Guide to the Esterification of 2-Nitrobenzyl Alcohol Derivatives for Drug Development and Organic Synthesis Introduction: The Significance of 2-Nitrobenzyl Esters 2-Nitrobenzyl alcohol and its derivatives are...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Esterification of 2-Nitrobenzyl Alcohol Derivatives for Drug Development and Organic Synthesis

Introduction: The Significance of 2-Nitrobenzyl Esters

2-Nitrobenzyl alcohol and its derivatives are cornerstones in modern organic chemistry and drug development, primarily for their role as photolabile protecting groups (PPGs).[1][2] The esterification of these alcohols allows for the "caging" of carboxylic acids, rendering them biologically inactive until their release is triggered by UV light. This spatiotemporal control is invaluable in fields ranging from controlled drug release to the synthesis of complex biomolecules.[2][3] The core of this technology lies in the Norrish Type II photoreaction, where irradiation cleaves the benzylic C-O bond, liberating the carboxylic acid and producing a 2-nitrosobenzaldehyde byproduct.[2]

However, the synthesis of these crucial esters is not always trivial. The electron-withdrawing nature of the ortho-nitro group can decrease the nucleophilicity of the benzylic hydroxyl group, and steric hindrance in substituted derivatives can further complicate the reaction.[4] Therefore, selecting the appropriate esterification conditions is critical for achieving high yields and purity. This guide provides a detailed overview of robust methodologies, the rationale behind their application, and step-by-step protocols for researchers.

Core Methodologies for Esterification

The choice of an esterification method depends on the stability of the carboxylic acid and the 2-nitrobenzyl alcohol derivative, steric hindrance, and desired scale. Four primary methods are discussed here, each with distinct advantages and mechanistic considerations.

Carbodiimide-Mediated Coupling: The Steglich Esterification

The Steglich esterification is arguably the most versatile and widely used method for these substrates due to its exceptionally mild reaction conditions.[5][6] It is ideal for acid-sensitive molecules and sterically demanding substrates.[5]

Mechanism Insight: The reaction is mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more practical N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), which activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then susceptible to nucleophilic attack by the alcohol. A crucial component is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer agent. DMAP intercepts the O-acylisourea to form a reactive acylated pyridinium species, which accelerates the reaction and suppresses the formation of the undesired N-acylurea byproduct.[5][7][8]

Steglich_Esterification RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea Carbodiimide Carbodiimide (EDC or DCC) Carbodiimide->O_Acylisourea Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP Urea Urea Byproduct O_Acylisourea->Urea DMAP DMAP (Catalyst) DMAP->Acyl_DMAP Ester Product Ester (R-COOCH2-Ar) Acyl_DMAP->Ester + Alcohol Alcohol 2-Nitrobenzyl Alcohol (Ar-CH2OH) Alcohol->Ester

Caption: Mechanism of the DMAP-catalyzed Steglich esterification.

Advantages:

  • Mild Conditions: Operates at room temperature and under neutral pH, preserving sensitive functional groups.[6][7]

  • High Efficacy: Generally provides good to excellent yields, even with sterically hindered components.[8]

  • Practicality (with EDC): The urea byproduct from EDC is water-soluble, simplifying purification through an aqueous wash.[9]

Challenges:

  • With DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and must be removed by filtration.[7]

  • Potential for a side reaction forming an unreactive N-acylurea, though this is minimized by DMAP.[7]

Acylation with Acid Chlorides or Anhydrides

This classic and robust method involves converting the carboxylic acid into a more reactive acylating agent—an acid chloride or anhydride—prior to reaction with the alcohol.

Mechanism Insight: This is a direct nucleophilic acyl substitution. The reaction is typically performed in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine, which neutralizes the HCl or carboxylic acid generated during the reaction.[10] Adding catalytic DMAP can dramatically increase the rate of reaction with less reactive alcohols.[11][12]

Advantages:

  • High Reactivity: Acid chlorides are highly electrophilic, leading to rapid and often high-yielding reactions.

  • Cost-Effective: Reagents are common and relatively inexpensive for large-scale synthesis.

Challenges:

  • Harsh Precursor Synthesis: The preparation of the acid chloride (e.g., using thionyl chloride or oxalyl chloride) is an extra step and involves corrosive reagents.[9]

  • Substrate Compatibility: Not suitable for substrates that are sensitive to acidic conditions generated during the reaction.

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for esterification under exceptionally mild, neutral conditions, and is particularly useful for secondary alcohols where it proceeds with a complete inversion of stereochemistry.[13][14] While the stereoinversion is not relevant for the achiral 2-nitrobenzyl alcohol, the reaction's mildness makes it an excellent choice for sensitive substrates.

Mechanism Insight: Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the alcohol.[15] PPh₃ attacks DEAD, and the resulting betaine deprotonates the carboxylic acid. The alcohol oxygen then attacks the phosphonium ion, forming an oxyphosphonium salt—an excellent leaving group. Finally, the carboxylate anion displaces this leaving group via an Sₙ2 reaction to form the ester.[15][16][17]

Advantages:

  • Extremely Mild: Avoids both strong acids and bases.

  • Broad Scope: Effective for a wide range of alcohols and acidic nucleophiles (pKa < 13).[14]

Challenges:

  • Purification: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can be challenging to separate from the desired product.[15]

  • Reagent Sensitivity: DEAD and DIAD are hazardous reagents.

Fischer-Speier Esterification

This is the classic acid-catalyzed condensation of a carboxylic acid and an alcohol.[18]

Mechanism Insight: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After proton transfer, water is eliminated to form the ester.[19][20]

Advantages:

  • Atom Economy: The only byproduct is water.

  • Simple Reagents: Uses basic, inexpensive laboratory reagents.

Challenges:

  • Equilibrium: The reaction is reversible and requires forcing conditions, such as using a large excess of one reactant or removing water as it forms (e.g., with a Dean-Stark apparatus), to achieve high conversion.[19][20][21]

  • Harsh Conditions: The use of strong acid and heat can lead to the degradation of sensitive substrates.[19]

Comparative Summary of Esterification Methods

MethodKey ReagentsCatalystTypical SolventTemperatureKey AdvantagesCommon Challenges
Steglich Carboxylic Acid, EDC/DCCDMAPDCM, THF, ACN0°C to RTVery mild, high yield, good for sensitive substrates.[5][6][7]Urea byproduct formation.[7]
Acid Chloride Acid Chloride, AlcoholTEA, Pyridine, DMAPDCM, THF0°C to RTHigh reactivity, fast, scalable.Requires prior synthesis of acid chloride; corrosive byproducts.[9]
Mitsunobu Carboxylic Acid, PPh₃, DEAD/DIADNoneTHF, Ether0°C to RTExceptionally mild, good for hindered alcohols.[13][15]Difficult purification of byproducts; hazardous reagents.[15]
Fischer Carboxylic Acid, AlcoholH₂SO₄, p-TsOHExcess Alcohol or TolueneRefluxAtom economical, simple reagents.Reversible, harsh conditions (acid, heat).[18][19]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common and effective methods.

Workflow Start 1. Reagent Preparation (Dry Solvents, Weigh Reagents) Reaction 2. Reaction Setup (Inert Atmosphere, Controlled Temp.) Start->Reaction Monitoring 3. Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup 4. Aqueous Workup (Quench, Wash, Extract) Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for ester synthesis.

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol describes the esterification of 2-nitrobenzyl alcohol with a generic carboxylic acid.

Materials:

  • 2-Nitrobenzyl alcohol (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC·HCl) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq) and 2-nitrobenzyl alcohol (1.0 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 2 minutes.

  • Coupling Agent: Cool the flask to 0°C using an ice bath. Add EDC·HCl (1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 2-12 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes unreacted DMAP and the basic wash removes unreacted carboxylic acid. The water-soluble urea byproduct is also removed during these washes.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 2-nitrobenzyl ester.

Protocol 2: Acylation using an Acid Chloride and Triethylamine

This protocol is suitable when the corresponding acid chloride of the carboxylic acid is available or easily synthesized.

Materials:

  • 2-Nitrobenzyl alcohol (1.0 eq)

  • Acid chloride (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq, optional but recommended)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NH₄Cl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-nitrobenzyl alcohol (1.0 eq) and DMAP (if used) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.0 eq) and cool the mixture to 0°C in an ice bath.

  • Acylating Agent: Add the acid chloride (1.2 eq) dropwise to the stirred solution. A precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the alcohol (typically 1-4 hours).[11]

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the pure ester.

Conclusion

The esterification of 2-nitrobenzyl alcohol derivatives is a critical transformation for creating photolabile compounds. While direct Fischer esterification is often too harsh, milder methods provide excellent alternatives. For sensitive and complex substrates, the Steglich esterification offers a superior balance of mild conditions, high yield, and practical purification. For more robust substrates or larger-scale synthesis where cost is a factor, acylation with a pre-formed acid chloride is a highly effective and rapid strategy. The Mitsunobu reaction remains a powerful option for particularly challenging cases, provided the purification of byproducts can be managed. By understanding the mechanisms and practical considerations of each method, researchers can confidently select and execute the optimal conditions for their specific synthetic goals.

References

  • Papageorgiou, G., & Corrie, J. E. (2000). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of the American Chemical Society, 122(38), 9374–9375. Available at: [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available at: [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: a comparison of 2-nitrobenzyl and 3′, 5′-dimethoxybenzoin esters and ethers. Photochemical & Photobiological Sciences, 1(7), 441-458. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5830-5839. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Sakakibara, K., et al. (2009). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. The Journal of Organic Chemistry, 74(11), 4384–4387. Available at: [Link]

  • Ishihara, K., et al. (1994). 4-Trifluoromethyl-substituted Pyridine Derivatives as Catalysts for Acylation. Journal of the Chemical Society, Chemical Communications, (10), 1117-1118. Available at: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Mayer, G., & Heckel, A. (2006). Biologically active molecules with a "light switch". Angewandte Chemie International Edition, 45(30), 4900-4921. Available at: [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Farooq, U., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 7, 101347. Available at: [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester. Coll. Vol. 2, p.441 (1943); Vol. 18, p.61 (1938). Available at: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Available at: [Link]

  • JoVE (Journal of Visualized Experiments). (2022). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for [4-(Methylsulfonyl)-2-nitrophenyl]methanol

Welcome to the technical support center for [4-(Methylsulfonyl)-2-nitrophenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with dissolving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [4-(Methylsulfonyl)-2-nitrophenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with dissolving this compound in organic solvents. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to help you achieve your desired experimental concentrations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of [4-(Methylsulfonyl)-2-nitrophenyl]methanol and the core principles of its solubility.

Q1: What are the key structural features of [4-(Methylsulfonyl)-2-nitrophenyl]methanol that influence its solubility?

To effectively troubleshoot solubility, we must first understand the molecule's structure. [4-(Methylsulfonyl)-2-nitrophenyl]methanol (C₈H₉NO₅S) is a multi-functionalized aromatic compound.[1][2] Its solubility behavior is a composite of its distinct chemical moieties:

  • Aromatic Phenyl Ring: The core benzene ring is inherently non-polar and hydrophobic.

  • Hydroxyl Group (-CH₂OH): The methanol group is polar and acts as both a hydrogen bond donor and acceptor. This feature promotes interaction with protic and other polar solvents.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It significantly increases the molecule's overall polarity.

  • Methylsulfonyl Group (-SO₂CH₃): This is a highly polar group that can act as a hydrogen bond acceptor. Its presence further pushes the molecule's character towards the polar end of the spectrum.

Expert Insight: The combination of a hydrophobic aromatic core with three distinct, highly polar functional groups makes this compound challenging. It is an amphiphilic molecule with a dominant polar character. Therefore, no single "perfect" solvent may exist; instead, success often lies in finding a solvent system that can adequately solvate both the non-polar and polar regions of the molecule.

Q2: What is the guiding principle for selecting an initial organic solvent?

The foundational principle of solubility is "like dissolves like." [3] This means that substances with similar polarities are more likely to be soluble in one another. A polar solute will dissolve best in a polar solvent, and a non-polar solute will dissolve best in a non-polar solvent.[3] Given the highly polar functional groups on [4-(Methylsulfonyl)-2-nitrophenyl]methanol, the initial search should focus on polar organic solvents.

Q3: Based on its structure, which solvents are good starting points?

For a compound with the structural features of [4-(Methylsulfonyl)-2-nitrophenyl]methanol, polar solvents are the most logical starting point. Polar aprotic solvents are often excellent candidates because they have strong dipole moments but do not interfere with potential hydrogen bonding sites on the solute as much as protic solvents can.

Below is a table of recommended starting solvents, categorized by their polarity.

Solvent ClassSolvent NameTypeKey Characteristics
Highly Polar Dimethyl Sulfoxide (DMSO)AproticExcellent dissolving power for a wide range of polar compounds; high boiling point.[4]
Dimethylformamide (DMF)AproticSimilar to DMSO, very effective for polar molecules.[4]
Moderately Polar Acetonitrile (ACN)AproticGood for dissolving a range of compounds, lower boiling point than DMSO/DMF.[5]
AcetoneAproticModerate polarity, useful for compounds with mixed characteristics.[5]
Ethanol / MethanolProticCan hydrogen bond with the solute's hydroxyl group, potentially enhancing solubility.[5]
Tetrahydrofuran (THF)AproticA less polar ether, good for compounds that are not soluble in highly polar solvents.

Part 2: Troubleshooting Low Solubility - A Systematic Approach

If you are experiencing poor solubility with your initial solvent choice, follow this systematic workflow. This approach is designed to logically diagnose the problem and identify a viable solution.

Troubleshooting_Workflow cluster_start Initial Phase cluster_optimization Optimization Phase start Start: Undissolved Compound select_solvent Step 1: Select Initial Solvent (e.g., DMSO, ACN, Acetone) start->select_solvent test_solubility Test Solubility at Room Temperature select_solvent->test_solubility increase_temp Step 2: Apply Heat (e.g., 40-60°C) test_solubility->increase_temp No success Success: Compound Dissolved test_solubility->success Yes check_temp_sol Soluble when Hot? increase_temp->check_temp_sol cosolvency Step 3: Use a Co-Solvent (Binary System) check_temp_sol->cosolvency No check_temp_sol->success Yes (Note Temperature Dependence) check_cosol_sol Soluble in Mixture? cosolvency->check_cosol_sol check_cosol_sol->success Yes failure Re-evaluate: Try a Fundamentally Different Solvent check_cosol_sol->failure No

Caption: Systematic workflow for troubleshooting solubility issues.

Step 1: The Effect of Temperature

Causality: For most solid organic compounds, solubility increases with temperature.[3][6] The added thermal energy helps overcome the intermolecular forces within the crystal lattice of the solute, allowing solvent molecules to solvate it more effectively.[3] The relationship between temperature and solubility can be exponential, meaning even a modest increase in temperature can lead to a significant increase in solubility.[7][8]

Troubleshooting Protocol:

  • Prepare a suspension of the compound in your chosen solvent in a sealed vial.

  • Place the vial in a heated water bath or on a stirring hotplate.

  • Increase the temperature incrementally (e.g., in 10°C steps from 30°C to 60°C).

  • Stir or agitate the mixture at each step and observe for dissolution.

  • Caution: Be aware of the solvent's boiling point. Do not heat in a sealed vial without ensuring it can withstand the pressure. Also, be mindful that some compounds can degrade at elevated temperatures. Always check for signs of decomposition (e.g., color change).

If the compound dissolves upon heating but precipitates upon cooling, you have a temperature-dependent solubility. For your experiment, you may need to prepare the stock solution fresh and use it while warm.

Step 2: Co-Solvency - The Power of Solvent Blends

Causality: Co-solvency is a powerful technique that involves adding a second, miscible solvent (the co-solvent) to the primary solvent to change its overall properties.[9][10] This method works by adjusting the polarity of the solvent system to create a more favorable environment for the solute.[11] For a polar molecule like [4-(Methylsulfonyl)-2-nitrophenyl]methanol, a co-solvent can disrupt the primary solvent's structure (like the strong hydrogen-bonding network of water or an alcohol), reducing the energy required for the solute to enter the solution.[11][12]

How to Choose a Co-Solvent System: The choice of co-solvent depends on your primary solvent. The goal is to fine-tune the polarity.

CoSolvent_Logic start Primary Solvent is... mid_polar Moderately Polar (e.g., Acetone, THF) start->mid_polar high_polar Highly Polar (e.g., Ethanol) start->high_polar add_high Action: Add small amounts of a highly polar aprotic co-solvent (e.g., DMSO) mid_polar->add_high ...to increase polarity add_mid Action: Add a moderately polar aprotic co-solvent (e.g., ACN, Acetone) high_polar->add_mid ...to decrease polarity and disrupt H-bonding

Caption: Logic for selecting an appropriate co-solvent.

Troubleshooting Protocol:

  • Start with a suspension of your compound in the primary solvent.

  • Add the co-solvent dropwise or in small, measured increments (e.g., 5% of the total volume at a time).

  • After each addition, vortex or stir the mixture thoroughly for several minutes to allow it to equilibrate.

  • Observe for any signs of dissolution.

  • Continue adding the co-solvent up to a certain ratio (e.g., 50:50). It is crucial to document the exact ratio at which dissolution occurs.

Common Co-Solvent Systems:

Primary SolventRecommended Co-SolventRationale
EthanolDMSO or AcetonitrileTo disrupt ethanol's hydrogen bonding and increase the mixture's solvating power.
AcetoneDMSOTo significantly increase the polarity of the system.
THFAcetonitrile or DMSOTo increase the polarity of the less-polar THF system.

Part 3: Advanced Considerations & Protocols

Q4: Can particle size reduction help improve solubility in organic solvents?

Particle size reduction, through methods like micronization or nanonization, increases the surface area of the solute available for interaction with the solvent.[13][14][15] This primarily increases the rate of dissolution, not the thermodynamic equilibrium solubility. However, for experiments where a solution is made and used quickly, a faster dissolution rate can be highly beneficial. A simple lab-scale method is to use a bath sonicator to break down aggregates and accelerate the dissolution process.

Q5: My compound dissolves but then precipitates over time. What's happening?

This phenomenon is often due to the formation of a supersaturated solution. This can happen if you dissolve the compound at a high temperature and then cool it down, or if a solvent mixture evaporates, changing the co-solvent ratio. The solution is thermodynamically unstable, and the excess solute will eventually precipitate out. To avoid this, it is critical to determine the true equilibrium solubility at your working temperature. Prepare solutions at or below this concentration to ensure long-term stability.

Validated Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To quickly screen a panel of solvents to identify promising candidates.

Methodology:

  • Aliquot a small, pre-weighed amount of [4-(Methylsulfonyl)-2-nitrophenyl]methanol (e.g., 1-2 mg) into several labeled 1.5 mL microcentrifuge tubes.

  • Add a measured volume of a single solvent (e.g., 100 µL) to each tube. This corresponds to an initial concentration of 10-20 mg/mL.

  • Vortex each tube vigorously for 2 minutes at room temperature.

  • Visually inspect each tube for undissolved solid.

  • Record your observations as "Insoluble," "Partially Soluble," or "Freely Soluble."

  • For tubes where the compound is freely soluble, you can add more solute to determine a higher concentration limit. For insoluble tubes, proceed to the heating and co-solvency troubleshooting steps.

Protocol 2: Determining Approximate Equilibrium Solubility

Objective: To determine the maximum stable concentration of the compound in a given solvent system at a specific temperature.

Methodology:

  • Add an excess amount of the compound to a known volume of the solvent system in a glass vial (ensure there is a significant amount of undissolved solid).

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the system to reach equilibrium.

  • After equilibration, let the vial stand so the excess solid can settle.

  • Carefully extract a known volume of the clear supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining micro-particles.

  • Dilute the filtered solution with an appropriate solvent and analyze its concentration using a calibrated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).

  • The calculated concentration is the equilibrium solubility under those conditions.

References

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • Mitchell, J. et al. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • Filo. (n.d.). How does co-solvency increase solubility. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Rubino, J. T., & Yalkowsky, S. H. (1987). Cosolvency and cosolvent polarity. Pharmaceutical Research. [Link]

  • Alshehri, S. et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Drug Delivery Science and Technology. [Link]

  • Doke, V. V. et al. (2020). A REVIEW ON: CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE. World Journal of Pharmaceutical Research. [Link]

  • PubChemLite. (n.d.). [4-(methylsulfonyl)-2-nitrophenyl]methanol. [Link]

  • Savjani, K. T. et al. (2012). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. [Link]

  • Kumar, S. (2016). Various techniques for solubility enhancement: An overview. The Pharma Innovation Journal. [Link]

  • Kasimedu, S. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy. [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Quantum Yield in Sulfone-Substituted Photocages

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfone-substituted photocages. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfone-substituted photocages. This guide is designed to provide expert, field-proven insights into diagnosing and resolving issues related to low quantum yield (Φ), a critical parameter for the successful application of these light-activated molecules. We will explore the causality behind experimental outcomes and provide robust protocols to validate your findings.

Part 1: Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My observed quantum yield of uncaging (Φu) is significantly lower than expected. What are the primary experimental factors to investigate?

A low quantum yield is a common issue that can often be traced back to several key experimental variables. Before questioning the intrinsic properties of the photocage itself, it's crucial to systematically evaluate your experimental setup and conditions.

The first step is to confirm the integrity and purity of your sulfone-photocage conjugate. Degradation during storage or the presence of impurities can significantly quench the desired photoreaction. Once compound integrity is confirmed, the investigation should focus on three areas: the solvent environment, the irradiation parameters, and the potential for competing photochemical pathways.

A logical workflow for troubleshooting this issue is as follows:

G start Problem: Low Quantum Yield purity 1. Verify Compound Integrity - Check purity (NMR, HPLC) - Assess for degradation start->purity irradiation 2. Optimize Irradiation Conditions - Match wavelength to λmax - Calibrate light source intensity - Check for inner filter effects purity->irradiation If pure solvent 3. Evaluate Solvent System - Test different polarities - Check for solvent-caged geminate recombination - Degas solvent to remove O2 irradiation->solvent If optimized side_reactions 4. Investigate Side Reactions - Analyze for photodegradation products (LC-MS) - Consider alternative cleavage pathways (e.g., homolytic vs. heterolytic) solvent->side_reactions If issue persists

Caption: A step-by-step workflow for diagnosing low quantum yield.

Q2: How does my choice of solvent impact the photorelease and quantum yield?

The solvent is not a passive medium; it plays an active and critical role in the photochemical process. Its properties can dramatically alter reaction pathways and, consequently, the quantum yield.[1]

  • Polarity and Stabilization: The polarity of the solvent can influence the energy levels of the ground and excited states of the photocage.[1][2] More importantly, it affects the stability of charged intermediates or transition states formed during photolysis. For heterolytic cleavage mechanisms that generate ionic intermediates, a polar solvent can stabilize these species, facilitating the release of the cargo and potentially increasing the quantum yield. Conversely, a non-polar solvent may hinder this process.

  • The "Solvent Cage" Effect: Following photoexcitation and bond cleavage, the resulting fragments (the released cargo and the photocage byproduct) are initially trapped in a "cage" of surrounding solvent molecules.[3][4] Within this cage, they can undergo geminate recombination—a rapid, undesirable reverse reaction that reforms the starting material and dissipates the absorbed photon energy as heat, thereby reducing the net quantum yield.[3] The viscosity and polarity of the solvent can influence the "cage escape" yield, which is the fraction of fragments that diffuse apart to become productive reagents.[4]

  • Specific Solute-Solvent Interactions: Solvents capable of hydrogen bonding can specifically interact with the photocage or the leaving group, altering the photorelease mechanism. Protic solvents, for example, may participate directly in the reaction pathway.

Troubleshooting Steps:

  • Systematically Vary Polarity: Test a range of solvents with different dielectric constants (e.g., Dioxane, THF, Acetonitrile, DMSO, Water/co-solvent mixtures).

  • Degas Your Solvent: Dissolved molecular oxygen is a notorious quencher of triplet excited states, which are often the reactive states for photocages.[5][6] Bubbling an inert gas (N₂ or Ar) through your solution for 15-30 minutes prior to and during irradiation can significantly improve quantum yield by eliminating this competing deactivation pathway.[6]

Q3: I suspect photodegradation of my released cargo or the photocage itself. How can I confirm this and what can be done?

Photodegradation is a significant issue where the absorbed light, intended to cleave the photocage, instead initiates destructive side reactions. This not only lowers the yield of the desired cargo but also generates potentially interfering byproducts.[6]

Confirmation:

  • Chromatographic Analysis: The most direct way to detect photodegradation is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Analyze your sample before and after irradiation. The appearance of new, unidentified peaks alongside the expected cargo and photocage byproduct is a strong indicator of degradation.

  • Spectroscopic Monitoring: Monitor the UV-Vis absorption spectrum of your solution during irradiation. If the final spectrum does not match a calculated spectrum of the expected products, or if you observe a loss of the isosbestic points, it suggests that other species are being formed.

Mitigation Strategies:

  • Optimize Wavelength: Ensure you are irradiating at a wavelength that is strongly absorbed by the photocage but minimally absorbed by the released cargo and photoproducts.[2] Using a longer wavelength, if possible, can reduce the energy per photon and minimize side reactions.

  • Control Irradiation Time and Intensity: Over-irradiation is a common cause of degradation. Perform a time-course experiment to find the minimum irradiation time required for complete uncaging. Similarly, use the lowest light intensity that provides an acceptable release rate.

  • Use a Light Filter: Employ cutoff or band-pass filters to eliminate shorter, higher-energy wavelengths (like UV light) that are more likely to cause degradation, especially if your photocage absorbs in the visible range.[7]

Q4: Could the irradiation wavelength and intensity be the source of the low quantum yield?

Absolutely. The efficiency of any photochemical reaction is critically dependent on the parameters of the light source.

  • Wavelength (λ): The quantum yield of release is wavelength-dependent. For optimal efficiency, the irradiation wavelength should correspond to a strong absorption band of the photocage.[2] Irradiating in the tail of an absorption band is inefficient because the probability of photon absorption (defined by the molar absorption coefficient, ε) is low. The overall efficacy of release is a product of the quantum yield and the molar absorption coefficient (Φε).[2]

  • Light Intensity (Photon Flux): While a higher intensity delivers more photons and can increase the rate of release, excessively high intensities can lead to undesirable processes. These include multiphoton absorption events or the accumulation of transient intermediates that can react in unintended ways, ultimately lowering the quantum yield of the desired process.

  • Inner Filter Effects: At high concentrations, the sample itself can cause inaccuracies. The primary inner filter effect occurs when the solution absorbs so strongly that the light does not penetrate the full path length of the cuvette. This means molecules deeper in the solution are not excited, artificially lowering the apparent quantum yield. It is crucial to work with solutions that have an absorbance of ~0.1 at the excitation wavelength to minimize this effect.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a photocage, and what is the specific role of the sulfone group?

A photocage, or photoremovable protecting group (PPG), is a molecule that is temporarily attached to a biologically active compound (the "cargo"), rendering it inactive.[9] Upon irradiation with light of a specific wavelength, a chemical reaction is triggered that cleaves the photocage, releasing the cargo in its active form.[7] This process allows for precise spatiotemporal control over the activity of drugs, signaling molecules, or other chemical species.[9]

The sulfone group (-SO₂-) is a versatile functional group in organic chemistry.[10] In the context of photoactive molecules, it typically functions as a strong electron-withdrawing group. This property can be used to:

  • Tune Photophysical Properties: The sulfone group can alter the absorption and emission properties of the chromophore to which it is attached.[11]

  • Facilitate Photoreactions: In some designs, such as arylazo sulfones, the C-S or N-S bond is the site of photochemical cleavage, releasing a sulfonyl radical and ultimately sulfonic acid upon irradiation.[5]

  • Act as a Leaving Group: The sulfonate anion (R-SO₃⁻) is an excellent leaving group, a property that can be exploited in the design of heterolytic cleavage mechanisms.

Q2: What is quantum yield (Φ) and why is it a critical parameter for photocages?

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system.[12]

For a photocage, the uncaging quantum yield (Φu) is the number of released cargo molecules divided by the number of photons absorbed by the photocage.[2]

Φu = (moles of cargo released) / (moles of photons absorbed)

This value is critical for several reasons:[13]

  • Efficiency: A high quantum yield means that fewer photons are needed to release a desired amount of cargo. This is crucial for applications where the light dose must be minimized to prevent phototoxicity to biological samples.[9]

  • Release Rate: For a given light intensity, a higher quantum yield results in a faster rate of cargo release.

  • Predictability: Knowing the quantum yield allows for quantitative and predictable control over the concentration of the released substance over time.

Q3: How does the molecular structure of the sulfone photocage influence its photophysical properties?

The molecular structure is the primary determinant of a photocage's performance. Key structural parameters include:[11]

  • The Chromophore: The core light-absorbing part of the molecule dictates the absorption wavelength (λmax) and the molar absorption coefficient (ε). Common chromophores are based on coumarin, nitrobenzyl, or quinoline scaffolds.[14]

  • Conjugation: Extending the π-conjugated system of the chromophore generally shifts the absorption to longer, less damaging wavelengths (a red shift).[11][14]

  • Substituent Effects: The placement of electron-donating or electron-withdrawing groups (like the sulfone group) can fine-tune the energy of the excited states, influencing both the absorption wavelength and the quantum yield.[15] For instance, designing the structure to stabilize a key intermediate in the photolytic process can enhance the quantum yield.[13]

  • Linker Chemistry: The linker connecting the photocage to the cargo is crucial. Recently, self-immolative linkers, such as sulfites, have been engineered to improve the release efficiency for difficult cargo like alcohols, demonstrating higher quantum yields compared to traditional carbonate linkers.[16][17]

Q4: What are the common mechanisms for photorelease in sulfone-substituted photocages?

The photorelease mechanism depends on the specific molecular design. Upon absorbing a photon, the photocage is promoted to an excited singlet state (S₁), which may then undergo intersystem crossing to a longer-lived triplet state (T₁). The bond cleavage reaction typically occurs from one of these excited states.

G S0 Ground State (S₀) Cage-Cargo S1 Excited Singlet State (S₁) S0->S1 Absorption (hν) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Cleavage Bond Cleavage (Homolytic or Heterolytic) S1->Cleavage T1->Cleavage Products Products Cage Byproduct + Active Cargo Cleavage->Products

Caption: A simplified Jablonski diagram showing photorelease pathways.

Two primary cleavage mechanisms are:

  • Homolytic Cleavage: The bond between the photocage and the cargo breaks symmetrically, with each fragment retaining one electron to form a radical pair. This is common in arylazo sulfones, which upon irradiation can cleave the N-S bond to form an aryldiazenyl radical and a sulfonyl radical.[5]

  • Heterolytic Cleavage: The bond breaks asymmetrically, with one fragment retaining both electrons to form an ion pair. This is a common pathway for many photoremovable protecting groups and is highly influenced by solvent polarity.[16]

The dominant pathway is dictated by the electronic structure of the photocage and the nature of the chemical bond being broken.[18]

Part 3: Key Experimental Protocols

Protocol 1: Standardized Measurement of Photorelease Quantum Yield (Φu)

This protocol uses the comparative method, referencing a well-characterized chemical actinometer or a secondary standard with a known quantum yield.[8][19]

Materials:

  • Spectrophotometer (UV-Vis)

  • Spectrofluorometer (for fluorescent cargo/products) or HPLC

  • Matched quartz cuvettes (1 cm path length)

  • Monochromatic light source with calibrated intensity (e.g., laser or lamp with band-pass filter)

  • Your sulfone-photocage sample

  • Reference standard (e.g., potassium ferrioxalate for actinometry, or a photocage with a known Φu under identical conditions)

  • Appropriate degassed solvent

Procedure:

  • Prepare Solutions: Prepare dilute solutions of both your sample and the reference standard in the same solvent. Prepare a series of concentrations to ensure the absorbance at the irradiation wavelength (λ_irr) is between 0.02 and 0.1 to avoid inner filter effects.[8]

  • Measure Absorbance: Record the full UV-Vis absorption spectrum for both the sample and the reference. Determine the absorbance (A_sample and A_ref) at λ_irr.

  • Irradiate Samples:

    • Place the sample cuvette in the light path and irradiate for a specific time (t). Ensure the irradiation time is short enough that the total conversion is less than 10% to maintain initial rate conditions.

    • Without changing any light source parameters, replace the sample with the reference cuvette and irradiate for the same time (t).

  • Quantify Photoproduct:

    • Immediately after irradiation, quantify the amount of released cargo or a photoproduct formed. This can be done by measuring the increase in a specific absorption band (if the product absorbs at a unique wavelength), by measuring its fluorescence intensity, or by HPLC analysis with a calibration curve.

  • Calculate Quantum Yield: The quantum yield of your sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_ref * (Rate_sample / Rate_ref) * ( (1 - 10⁻ᴬ'ref) / (1 - 10⁻ᴬ'sample) )

    • Φ_ref: The known quantum yield of the reference standard.

    • Rate: The rate of product formation (moles/time) for the sample and reference.

    • A': The absorbance of the sample and reference at the irradiation wavelength (λ_irr). The term (1 - 10⁻ᴬ') represents the fraction of light absorbed.

Protocol 2: Optimizing Irradiation Conditions

Objective: To identify the optimal wavelength and light intensity for efficient uncaging while minimizing photodegradation.

Procedure:

  • Wavelength Selection:

    • Based on the absorption spectrum of your photocage, select 3-4 wavelengths corresponding to major absorption peaks.

    • For each wavelength, irradiate a fresh sample solution (A ≈ 0.1) with a constant, low light intensity for a fixed period (e.g., 5 minutes).

    • Analyze the product yield for each sample using HPLC. The wavelength that gives the highest yield of the desired cargo with the fewest byproducts is optimal.

  • Intensity Titration:

    • Using the optimal wavelength determined in the previous step, prepare several identical samples.

    • Irradiate each sample for a fixed time using a different light intensity. Use neutral density filters to attenuate the light source.

    • Analyze the product yield and byproduct formation via HPLC. Plot the yield of cargo and byproducts as a function of light intensity.

    • Select the lowest intensity that achieves an efficient release rate without a significant increase in byproduct formation.

Part 4: Data Tables

Table 1: General Influence of Solvent Properties on Photocage Performance
Solvent PropertyEffect on PhotoreleaseRationaleTroubleshooting Action
Increasing Polarity Often increases Φu for heterolytic cleavageStabilizes charged intermediates and transition states, favoring the forward reaction.[1]Test a range of solvents from non-polar (e.g., Dioxane) to polar (e.g., Acetonitrile, Water).
Increasing Viscosity May decrease ΦuHinders the diffusion of fragments out of the "solvent cage," increasing the probability of geminate recombination.[3][4]Compare results in solvents of similar polarity but different viscosity (e.g., Methanol vs. Glycerol).
Protic vs. Aprotic VariableProtic solvents (e.g., water, methanol) can participate in the reaction through hydrogen bonding or proton transfer, which may help or hinder release depending on the mechanism.[2]Compare results in aprotic (e.g., DMSO, THF) and protic solvents of similar polarity.
Dissolved O₂ Decreases ΦuOxygen is an efficient quencher of triplet excited states, providing a non-productive decay pathway.[6]Degas all solvents with N₂ or Ar prior to irradiation.
Table 2: Example of a Modern Photocage System with Engineered Linker

This table highlights how linker chemistry can be engineered to improve quantum yield, based on recent literature.[16][17]

Photocage SystemLinker TypeReleased CargoQuantum Yield (Φu)Key Insight
Coumarin-based PPGCarbonate (Conventional)AlcoholLowRelease of high pKa payloads like alcohols is inefficient.[16][17]
Coumarin-based PPGSulfite (Engineered) AlcoholHigher than Carbonate The sulfite self-immolative linker enhances the release efficiency for alcohol payloads.[16][17]

References

  • [Sulfone-functionalized Stereoisomeric[4]Radialene Displays Guest-induced Modulation of Porous Frameworks and Critical Crystallization-induced Near-infrared Emission - ResearchGate]([Link])

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Characterization of [4-(Methylsulfonyl)-2-nitrophenyl]methanol

Executive Summary [4-(Methylsulfonyl)-2-nitrophenyl]methanol (CAS: 773873-23-7) is a critical synthetic intermediate often encountered in the development of sulfonyl-based therapeutics (e.g., GLUT5 inhibitors) and as a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[4-(Methylsulfonyl)-2-nitrophenyl]methanol (CAS: 773873-23-7) is a critical synthetic intermediate often encountered in the development of sulfonyl-based therapeutics (e.g., GLUT5 inhibitors) and as a potential genotoxic impurity (PGI) in final drug substances. Its structural complexity—featuring a nitro group ortho to a hydroxymethyl group , combined with a paramethylsulfonyl moiety —creates a unique mass spectral fingerprint.

This guide compares the two primary ionization strategies for characterizing this molecule: Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS) . While EI provides library-searchable spectra for raw material identification, ESI-MS/MS is the superior choice for trace impurity profiling in complex matrices due to the diagnostic "Ortho Effect" and compatibility with liquid chromatography.

Comparative Analysis: ESI-MS/MS vs. EI-MS[1]

For researchers validating this compound, choosing the correct ionization mode is the first critical decision. The table below contrasts the performance of "Soft" (ESI) vs. "Hard" (EI) ionization for this specific nitro-sulfonyl-benzyl system.

Table 1: Performance Comparison of Ionization Architectures
FeatureMethod A: ESI-MS/MS (LC-Triple Quad) Method B: EI-MS (GC-MS)
Primary Application Trace impurity quantification (pg/mL levels) in biological fluids or drug product.Raw material ID and purity confirmation (>98%).
Parent Ion Stability High. Dominant

(m/z 232) or

(m/z 254).
Low. Molecular ion

(m/z 231) is weak or absent due to rapid fragmentation.
Key Fragmentation Mechanism Collision-Induced Dissociation (CID). Controlled energy allows isolation of the diagnostic ortho-elimination of water.High-Energy Impact (70 eV). Extensive in-source fragmentation; chaotic loss of

and

.
Structural Diagnostic Ortho-Effect Dominant. The

transition is highly specific to the 2-nitro isomer.
Fingerprint Matching. Relies on complex low-mass ion series (m/z 79, 63, 51).
Sensitivity Excellent. Polar sulfonyl/nitro groups ionize efficiently in positive mode.Moderate. Thermal instability of nitro-benzyl alcohols can lead to degradation in the GC inlet.

Deep Dive: Fragmentation Mechanics

The structural confirmation of [4-(Methylsulfonyl)-2-nitrophenyl]methanol relies on observing specific bond cleavages. The most critical feature is the Ortho Effect , which distinguishes this molecule from its meta or para isomers.

The Ortho Effect (Diagnostic for 2-Nitro Position)

In ESI(+) mode, the protonated molecular ion (m/z 232) undergoes a rapid, entropically favored elimination of water. This is not a random thermal dehydration. It is a site-specific interaction where the nitro group oxygen abstracts a proton from the adjacent (ortho) hydroxymethyl group, forming a six-membered cyclic transition state.

  • Observation: A dominant product ion at m/z 214 .

  • Significance: Isomers where the nitro group is at position 3 or adjacent to the sulfonyl group cannot form this cyclic state efficiently and will instead show dominant losses of

    
     (46 Da) or 
    
    
    
    (17 Da).
Sulfonyl Group Degradation

Following the initial water loss, the methylsulfonyl group typically fragments via:

  • Homolytic cleavage: Loss of methyl radical (

    
    ) 
    
    
    
    rare in ESI, common in EI.
  • Rearrangement: The sulfone (

    
    ) often rearranges to a sulfinate ester (
    
    
    
    ) prior to losing
    
    
    or
    
    
    .
Visualization of Fragmentation Pathway

The following diagram illustrates the ESI-MS/MS fragmentation pathway, highlighting the diagnostic transitions required for Multiple Reaction Monitoring (MRM) method development.

Fragmentation cluster_legend Pathway Legend Parent [M+H]+ m/z 232 (Parent Ion) OrthoProduct [M+H - H2O]+ m/z 214 (Base Peak / Quantifier) Parent->OrthoProduct - H2O (18 Da) Ortho Effect NitroLoss [M+H - H2O - NO]+ m/z 184 (Qualifier 1) OrthoProduct->NitroLoss - NO (30 Da) SulfoneLoss [M+H - H2O - SO2CH3]+ m/z 135 (Qualifier 2) OrthoProduct->SulfoneLoss - SO2CH3 (79 Da) BenzylCation Benzyl Cation m/z 105 NitroLoss->BenzylCation - SO2 (64 Da) key1 Blue: Precursor Ion key2 Green: Primary Diagnostic Fragment

Figure 1: Predicted ESI-CID fragmentation pathway. The m/z 232


 214 transition is the primary diagnostic for the ortho-nitro/hydroxymethyl arrangement.

Experimental Protocol: LC-MS/MS Method

To ensure reproducible data, the following protocol utilizes ESI in positive mode. This workflow is self-validating: if the m/z 214 fragment is absent, the ortho-substitution pattern is likely incorrect.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of [4-(Methylsulfonyl)-2-nitrophenyl]methanol in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Note: Formic acid is essential to promote protonation

      
      . Without it, sodium adducts 
      
      
      
      may dominate, which fragment poorly.
LC-MS/MS Parameters (Triple Quadrupole)
ParameterSettingRationale
Ionization Source ESI Positive (ESI+)Sulfonyl and nitro groups stabilize the structure; protonation occurs at the -OH or nitro oxygen.
Capillary Voltage 3.5 kVStandard for small molecules; prevents in-source discharge.
Cone Voltage 20 VOptimized to transmit m/z 232 without inducing premature water loss in the source.
Collision Energy (CE) 10 - 15 eV Low energy required for the ortho water loss (m/z 214).
Collision Energy (CE) 25 - 35 eV Higher energy required to break the sulfone bond for qualifier ions (m/z 135).
Column C18 (2.1 x 50mm, 1.7µm)Retains the moderately polar benzyl alcohol.
Workflow Diagram

Workflow Step1 Sample Dissolution (MeOH) Step2 LC Separation (C18 Column) Step1->Step2 Step3 ESI (+) Source Gen [M+H]+ 232 Step2->Step3 Step4 Q1 Select m/z 232.0 Step3->Step4 Step5 Collision Cell (Argon, 15-30eV) Step4->Step5 Step6 Q3 Detection m/z 214 (Quant) m/z 135 (Qual) Step5->Step6

Figure 2: Analytical workflow for the specific detection of [4-(Methylsulfonyl)-2-nitrophenyl]methanol using LC-MS/MS.

References

  • Ortho Effects in Mass Spectrometry

    • Smith, D. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
    • Mechanistic basis: The interaction between ortho-nitro and alkyl/hydroxyl groups is a classic rearrangement described in
    • Benoit, F., & Holmes, J. L. (1969). "Ortho-effects in the mass spectra of some substituted nitrobenzenes." Organic Mass Spectrometry, 3(8), 993-1004. Link

  • Sulfone Fragmentation

    • Bowie, J. H., et al. (1966). "Electron impact studies. II. Mass spectra of aromatic sulfones." Journal of the Chemical Society B, 946-951. (Establishes the sulfinate ester rearrangement pathway). Link

  • Impurity Profiling Context

    • International Council for Harmonisation (ICH).[1] "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." (Contextualizes the need for sensitive MS detection of nitro-aromatics). Link

  • General Fragmentation Database

    • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69." (For comparison of standard nitrobenzyl alcohol spectra). Link

Sources

Comparative

A Comparative Guide to Photolabile Protecting Groups: [4-(Methylsulfonyl)-2-nitrophenyl]methanol vs. 4,5-dimethoxy-2-nitrobenzyl alcohol

For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of bioactive molecules is a paramount challenge. Photolabile protecting groups (PPGs), or "photocages,"...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of bioactive molecules is a paramount challenge. Photolabile protecting groups (PPGs), or "photocages," offer an elegant solution, enabling the use of light as a traceless reagent to uncage and activate molecules with high precision.[1][2] Among the various classes of PPGs, ortho-nitrobenzyl derivatives are one of the most extensively studied and utilized due to their synthetic accessibility and versatile applications.[3][4]

This guide provides an in-depth comparison of two prominent ortho-nitrobenzyl alcohol derivatives: [4-(Methylsulfonyl)-2-nitrophenyl]methanol and 4,5-dimethoxy-2-nitrobenzyl alcohol (also known as 6-nitroveratryl alcohol). We will delve into their chemical properties, photochemical cleavage mechanisms, and provide a framework for their empirical evaluation to assist you in selecting the optimal PPG for your research needs.

At a Glance: Key Properties of the Photocages

A direct comparison of the fundamental physicochemical properties of these two compounds is essential for initial consideration. The electron-withdrawing sulfonyl group in [4-(Methylsulfonyl)-2-nitrophenyl]methanol and the electron-donating methoxy groups in 4,5-dimethoxy-2-nitrobenzyl alcohol are anticipated to influence their electronic and, consequently, their photochemical behavior.

Property[4-(Methylsulfonyl)-2-nitrophenyl]methanol4,5-dimethoxy-2-nitrobenzyl alcohol
Molecular Formula C₈H₉NO₅SC₉H₁₁NO₅
Molecular Weight 231.23 g/mol 213.19 g/mol
Appearance Yellow solid[5]White to yellow crystalline powder[6]
Melting Point Not specified144-151 °C[6]
Key Substituents 4-methylsulfonyl4,5-dimethoxy
CAS Number 773873-23-7[5]1016-58-6[6]

The Mechanism of Photochemical Cleavage

The uncaging mechanism for ortho-nitrobenzyl derivatives is a well-established photochemical process.[4] Upon absorption of UV light, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and forms an ortho-nitrosobenzaldehyde by-product.[7] The efficiency of this process is dictated by factors such as the wavelength of irradiation, the quantum yield of the photoreaction, and the nature of the substituents on the aromatic ring.

Photochemical Cleavage Mechanism Ortho-nitrobenzyl_caged_molecule Ortho-nitrobenzyl Caged Molecule (R-O-CH₂-Ar-NO₂) Excited_state Excited State Ortho-nitrobenzyl_caged_molecule->Excited_state hv (UV light) Aci_nitro_intermediate aci-Nitro Intermediate Excited_state->Aci_nitro_intermediate Intramolecular H-abstraction Released_molecule Released Molecule (R-OH) Aci_nitro_intermediate->Released_molecule Rearrangement Nitroso_byproduct Ortho-nitrosobenzaldehyde By-product Aci_nitro_intermediate->Nitroso_byproduct

Caption: Generalized photochemical cleavage mechanism of ortho-nitrobenzyl based photolabile protecting groups.

Comparative Experimental Evaluation: A Proposed Protocol

To provide a robust comparison, a head-to-head experimental evaluation is necessary. The following protocol outlines a systematic approach to compare the performance of [4-(Methylsulfonyl)-2-nitrophenyl]methanol and 4,5-dimethoxy-2-nitrobenzyl alcohol as PPGs.

Objective

To quantitatively compare the photocleavage efficiency, kinetics, and by-product formation of [4-(Methylsulfonyl)-2-nitrophenyl]methanol and 4,5-dimethoxy-2-nitrobenzyl alcohol.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_photolysis Photolysis cluster_analysis Analysis S1 Synthesize Caged Fluorescent Dye with each PPG P1 Prepare solutions of caged dyes S1->P1 P2 Irradiate with controlled UV source (e.g., 365 nm LED) P1->P2 P3 Monitor reaction over time P2->P3 A1 HPLC analysis for cleavage efficiency and kinetics P3->A1 A2 UV-Vis spectroscopy for spectral changes P3->A2 A3 LC-MS for by-product identification and quantification P3->A3

Caption: Proposed experimental workflow for the comparative evaluation of the two photolabile protecting groups.

Detailed Methodologies

1. Synthesis of Caged Compounds:

  • Rationale: To ensure a fair comparison, both PPGs should be attached to the same molecule. A fluorescent dye, such as fluorescein, is a good choice as its release can be monitored by fluorescence spectroscopy.

  • Protocol:

    • React [4-(Methylsulfonyl)-2-nitrophenyl]methanol and 4,5-dimethoxy-2-nitrobenzyl alcohol separately with a suitable derivative of fluorescein (e.g., fluorescein-NHS ester) in an appropriate solvent (e.g., DMF) with a base catalyst (e.g., DIPEA).

    • Purify the resulting caged fluorescein derivatives by column chromatography.

    • Confirm the structures of the purified products by ¹H NMR and mass spectrometry.

2. Photolysis Experiments:

  • Rationale: Controlled irradiation conditions are critical for reproducible and comparable results. A collimated LED light source with a specific wavelength (e.g., 365 nm) is recommended.

  • Protocol:

    • Prepare solutions of each caged fluorescein derivative in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM).

    • Place the solutions in a cuvette and irradiate with a 365 nm LED at a constant power output.

    • At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw aliquots for analysis.

3. Analytical Quantification:

  • Rationale: A combination of analytical techniques will provide a comprehensive picture of the photocleavage process.

  • Protocol:

    • HPLC Analysis:

      • Inject the aliquots into an HPLC system with a C18 column.

      • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the caged compound, the released fluorescein, and any by-products.

      • Quantify the disappearance of the starting material and the appearance of the product over time to determine the cleavage kinetics and overall efficiency.

    • UV-Vis and Fluorescence Spectroscopy:

      • Record the UV-Vis absorption spectra of the solutions before and after photolysis to observe changes in the chromophores.

      • Measure the fluorescence emission of the released fluorescein to corroborate the HPLC data.

    • LC-MS Analysis:

      • Analyze the samples by LC-MS to identify the exact mass of the by-products, confirming the formation of the expected nitrosobenzaldehyde derivatives and detecting any unexpected side products.

Expected Outcomes and Discussion

Based on the chemical structures of the two compounds, we can anticipate certain differences in their performance:

  • Absorption Properties: The two electron-donating methoxy groups on the 4,5-dimethoxy-2-nitrobenzyl scaffold are known to red-shift the absorption maximum compared to the parent o-nitrobenzyl group.[8][9] This can be advantageous for applications where longer wavelength irradiation is desirable to minimize photodamage to biological samples. The electron-withdrawing methylsulfonyl group in [4-(Methylsulfonyl)-2-nitrophenyl]methanol may have a different effect on the absorption spectrum.

  • Cleavage Efficiency and Quantum Yield: The quantum yield of uncaging is a critical parameter that determines the efficiency of the photorelease. While the addition of methoxy groups can increase the molar extinction coefficient, it has been observed in some cases to decrease the quantum yield.[8] The strong electron-withdrawing nature of the methylsulfonyl group could potentially influence the excited state properties and thus the quantum yield. A direct experimental comparison is necessary to determine which derivative offers a better combination of molar absorptivity and quantum yield for a given application.

  • By-product Reactivity: The ortho-nitrosobenzaldehyde by-product can potentially react with other nucleophiles in the system. The nature of the substituents on this by-product can influence its reactivity. Researchers should be mindful of potential side reactions, especially in complex biological environments.

Conclusion and Recommendations

Both [4-(Methylsulfonyl)-2-nitrophenyl]methanol and 4,5-dimethoxy-2-nitrobenzyl alcohol are valuable tools for researchers requiring photolabile protecting groups. The choice between them will depend on the specific requirements of the experiment.

  • 4,5-dimethoxy-2-nitrobenzyl alcohol is a well-established PPG and may be preferred for applications requiring longer wavelength uncaging, although this may come at the cost of a lower quantum yield.[8] Its properties are extensively documented in the literature.[6][10][11][12]

  • [4-(Methylsulfonyl)-2-nitrophenyl]methanol is a less characterized derivative. The strong electron-withdrawing sulfonyl group may offer unique photochemical properties that could be advantageous in certain contexts. For instance, related compounds with sulfonyl groups have been investigated as inhibitors for specific biological targets, suggesting that the by-products might have distinct biological activities.[13]

Ultimately, the empirical data from a direct comparative study, as outlined in this guide, will provide the most definitive basis for selecting the optimal photolabile protecting group for your specific research needs.

References

  • A Comparative Guide to Photolabile Protecting Groups in Complex Synthesis: A Cost-Benefit Analysis - Benchchem.
  • o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed.
  • 4,5-Dimethoxy-2-nitrobenzyl alcohol - Chem-Impex.
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.
  • Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems - the University of Groningen research portal.
  • 4,5-Dimethoxy-2-nitrobenzyl alcohol, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
  • 4,5-Dimethoxy-2-nitrobenzyl alcohol 98 1016-58-6 - Sigma-Aldrich.
  • Photolabile Protecting Groups: Structure and Reactivity | Request PDF - ResearchGate.
  • Preparation of 2-nitro-4,5-dimethoxybenzyl alcohol - PrepChem.com.
  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC. Available at: [Link]

  • Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides | Journal of the American Chemical Society. Available at: [Link]

  • 45-Dimethoxy-2-Nitrobenzyl Alcohol 98.0%(GC) | PureSynth.
  • Photoremovable Protecting Groups - MDPI. Available at: [Link]

  • Photolabile protecting group - Wikipedia. Available at: [Link]

  • Atmospheres - UCI Aerosol Photochemistry Group.
  • (PDF) Synthesis and UV-irradiation of photocaged nitrobenzyl-BODIPY derivatives.
  • Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells - Chemical Communications (RSC Publishing). Available at: [Link]

  • Triplet-state yield of aromatic nitro compounds | Journal of the American Chemical Society. Available at: [Link]

  • Triggering biological processes: Methods and applications of photocaged peptides and proteins - The Royal Society of Chemistry. Available at: [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications.
  • Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC - NIH. Available at: [Link]

  • (PDF) Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications - ResearchGate. Available at: [Link]

  • Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF - ResearchGate. Available at: [Link]

  • Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution | Request PDF - ResearchGate. Available at: [Link]

  • Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC. Available at: [Link]

  • CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents.
  • CN1995014A - Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid - Google Patents.
  • N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC - NIH. Available at: [Link]

  • METHANOL: PROPERTIES AND USES.
  • Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation - PMC. Available at: [Link]

  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Available at: [Link]

  • Final step in the synthesis of o-nitrobenzyl NB compounds.... - ResearchGate. Available at: [Link]

  • (4-nitrophenyl)methanol - ChemBK. Available at: [Link]

  • (4-Nitrophenyl)methanol | CAS#:619-73-8 | Chemsrc. Available at: [Link]

  • Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6- dihydropyridazin-3-yloxy)phenyl]. Available at: [Link]

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Validation

A Comparative Guide to the Infrared Spectroscopy of Methylsulfonyl and Nitro Groups for Researchers in Drug Development

In the landscape of pharmaceutical research and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a powerful and access...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a powerful and accessible analytical technique for this purpose, providing a unique vibrational fingerprint of a molecule. This guide offers an in-depth, comparative analysis of the characteristic IR absorption peaks for two crucial functional groups in medicinal chemistry: the methylsulfonyl (–SO2CH3) and nitro (–NO2) groups. Understanding their distinct spectral features is paramount for the structural elucidation of novel chemical entities.

The Foundation: Molecular Vibrations and IR Absorption

Infrared spectroscopy probes the vibrational energy levels of molecules. When a molecule absorbs infrared radiation, specific bonds within it vibrate at characteristic frequencies. These vibrations, which include stretching and bending, result in the absorption of energy at specific wavenumbers (cm⁻¹), creating a unique spectrum. The intensity and position of these absorption bands are dictated by the bond strength, the masses of the atoms involved, and the overall molecular structure.

For a vibration to be "IR active," it must cause a change in the dipole moment of the molecule. Both the methylsulfonyl and nitro groups possess highly polar bonds, leading to strong and readily identifiable IR absorption bands.

The Methylsulfonyl Group (–SO2CH3): A Closer Look at its Vibrational Modes

The methylsulfonyl group is a common moiety in pharmaceuticals, valued for its ability to enhance solubility and act as a hydrogen bond acceptor. Its IR spectrum is dominated by the strong stretching vibrations of the sulfonyl (SO2) core.

The primary diagnostic peaks for the methylsulfonyl group arise from the symmetric and asymmetric stretching of the two S=O bonds. Due to the strong dipole moment of these bonds, the resulting absorption bands are typically intense.[1]

  • Asymmetric SO2 Stretching (ν_as(SO2)) : This is generally the stronger of the two bands and appears at higher wavenumbers. It involves the two S=O bonds stretching out of phase with each other.

  • Symmetric SO2 Stretching (ν_s(SO2)) : This band, corresponding to the in-phase stretching of the S=O bonds, is also strong and appears at a lower wavenumber.

Beyond the prominent SO2 stretches, other vibrational modes contribute to the complete spectral signature of the methylsulfonyl group:

  • C-H Stretching and Bending : The methyl group (–CH3) exhibits its own characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations are typically observed in the 2900-3000 cm⁻¹ region.[2] Bending vibrations (scissoring and rocking) appear at lower frequencies.

  • C-S Stretching (ν(C-S)) : The stretching of the carbon-sulfur single bond gives rise to a weaker absorption band.

The precise location of the SO2 stretching bands can be influenced by the electronic environment. Electron-withdrawing groups attached to the sulfur atom tend to increase the S=O bond order and shift the stretching frequencies to higher wavenumbers.

The Nitro Group (–NO2): A Tale of Two Strong Stretches

The nitro group is a potent electron-withdrawing group and a key structural feature in many bioactive molecules. Its presence in an IR spectrum is readily confirmed by two very strong and characteristic absorption bands.[3] These bands are a direct result of the large change in dipole moment during the stretching vibrations of the N-O bonds.[4]

  • Asymmetric NO2 Stretching (ν_as(NO2)) : This is a very strong absorption that occurs at a higher frequency. It corresponds to the two N-O bonds stretching out of phase.[5]

  • Symmetric NO2 Stretching (ν_s(NO2)) : This is another strong absorption, appearing at a lower frequency, and results from the in-phase stretching of the N-O bonds.[5]

Other notable vibrational modes for the nitro group include:

  • NO2 Bending (Scissoring) : A medium intensity band resulting from the scissoring motion of the O-N-O atoms.[4]

  • C-N Stretching (ν(C-N)) : The stretching of the bond connecting the nitro group to the rest of the molecule also produces a characteristic absorption.

The positions of the NO2 stretching frequencies are sensitive to the electronic nature of the molecule. Conjugation with an aromatic ring, for instance, tends to lower the absorption frequencies of both the asymmetric and symmetric stretches compared to aliphatic nitro compounds.[3][5] Electron-donating groups on an aromatic ring can further enhance this effect by increasing electron delocalization.[1]

Comparative Analysis of IR Absorption Frequencies

The following table summarizes the key IR absorption frequencies for the methylsulfonyl and nitro groups, providing a clear basis for their differentiation.

Vibrational Mode Methylsulfonyl Group (–SO2CH3) Nitro Group (–NO2) Intensity
Asymmetric Stretch1350 - 1300 cm⁻¹ (ν_as(SO2))1550 - 1475 cm⁻¹ (ν_as(NO2))Strong
Symmetric Stretch1180 - 1140 cm⁻¹ (ν_s(SO2))1360 - 1290 cm⁻¹ (ν_s(NO2))Strong
Bending/Scissoring~500-600 cm⁻¹ (O-S-O bends)890 - 835 cm⁻¹ (NO2 scissoring)Medium
C-X Stretch~800 cm⁻¹ (ν(C-S))~900-800 cm⁻¹ (ν(C-N))Weak to Medium

Note: The exact positions of the absorption bands can vary depending on the molecular structure and the physical state of the sample.

Experimental Protocol for Acquiring High-Quality IR Spectra

To obtain reliable and reproducible IR spectra for compounds containing methylsulfonyl or nitro groups, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

1. Sample Preparation:

  • Rationale : The choice of sample preparation technique is critical to avoid interference from solvents or moisture and to obtain a spectrum with good resolution.

  • For Solids :

    • KBr Pellet Method : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press. KBr is transparent in the mid-IR region, making it an ideal matrix.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation and is suitable for a wide range of solid and liquid samples.

  • For Liquids :

    • Neat Sample : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution : Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). A spectrum of the pure solvent should be run as a background.

2. Instrument Setup and Data Acquisition:

  • Rationale : Proper instrument setup is essential for achieving a good signal-to-noise ratio and accurate wavenumber determination.

  • Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer is recommended for its high sensitivity and speed.

  • Background Scan : Before running the sample spectrum, acquire a background spectrum of the empty sample compartment (or the solvent and salt plates if applicable). This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Scan Parameters :

    • Wavenumber Range : Typically 4000 - 400 cm⁻¹.

    • Resolution : 4 cm⁻¹ is sufficient for most routine analyses.

    • Number of Scans : Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

3. Data Analysis:

  • Rationale : Careful analysis of the spectrum allows for the confident identification of functional groups.

  • Peak Picking : Identify the wavenumbers of the major absorption bands.

  • Interpretation : Compare the observed peak positions and intensities with the characteristic values for the methylsulfonyl and nitro groups as detailed in the comparison table and reference spectra. Pay close attention to the strong, characteristic stretching vibrations.

Visualizing the Vibrational Modes

To further elucidate the nature of the key vibrations for the methylsulfonyl and nitro groups, the following diagrams illustrate the atomic motions involved.

G cluster_so2 Methylsulfonyl Group Vibrations cluster_no2 Nitro Group Vibrations S1 S O1a O S1->O1a O1b O S1->O1b C1 C S1->C1 label_as1 Asymmetric Stretch S2 S O2a O S2->O2a O2b O S2->O2b C2 C S2->C2 label_s1 Symmetric Stretch N1 N O3a O N1->O3a O3b O N1->O3b R1 R N1->R1 label_as2 Asymmetric Stretch N2 N O4a O N2->O4a O4b O N2->O4b R2 R N2->R2 label_s2 Symmetric Stretch

Caption: Key stretching vibrations of methylsulfonyl and nitro groups.

G cluster_workflow IR Spectroscopy Experimental Workflow prep Sample Preparation (KBr Pellet, ATR, or Neat Liquid) bg_scan Acquire Background Spectrum (Empty Compartment/Solvent) prep->bg_scan Place in Spectrometer sample_scan Acquire Sample Spectrum bg_scan->sample_scan Introduce Sample process Data Processing (Background Subtraction) sample_scan->process analyze Spectral Analysis (Peak Picking & Interpretation) process->analyze

Caption: A streamlined workflow for acquiring IR spectra.

Conclusion

The methylsulfonyl and nitro groups, while both containing highly polar bonds that give rise to strong IR absorptions, exhibit distinct and readily distinguishable spectral features. The characteristic asymmetric and symmetric stretching vibrations of the SO2 and NO2 moieties appear in well-separated regions of the infrared spectrum, allowing for their unambiguous identification. By following a robust experimental protocol and understanding the underlying principles of molecular vibrations, researchers can confidently leverage IR spectroscopy for the structural characterization of drug candidates and other vital chemical compounds.

References

  • University of California, Davis. Spectroscopy Tutorial: Nitro Groups. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Michigan State University. Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • NIST Chemistry WebBook. Sulfone, methyl phenyl. [Link]

  • Parker, S. F., & Lennon, D. (2020). Structure and vibrational spectroscopy of lithium and potassium methanesulfonates. Vibrational Spectroscopy, 109, 103075. [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • University of Massachusetts. IR Group Frequencies. [Link]

  • MDPI. Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • SlideShare. Factors affecting IR absorption frequency. [Link]

  • Scribd. Factor Affecting IR Absortion. [Link]

  • YouTube. Factors that influence IR absorption spectra. [Link]

  • WikiEducator. Chapter-17 Infrared spectroscopy (Vibrational Modes). [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Doc Brown's Chemistry. Advanced Level Organic Chemistry: 15.2.1 Theory and practice of infrared spectroscopy. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • Society for Applied Spectroscopy. Spectra–Structure Correlations in the Mid- and Far-infrared. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

Sources

Comparative

purity assessment standards for [4-(Methylsulfonyl)-2-nitrophenyl]methanol

Advanced Purity Assessment Standards for [4-(Methylsulfonyl)-2-nitrophenyl]methanol Executive Summary & Strategic Context Compound Identity: IUPAC Name: [4-(Methylsulfonyl)-2-nitrophenyl]methanol CAS Number: 773873-23-7[...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Purity Assessment Standards for [4-(Methylsulfonyl)-2-nitrophenyl]methanol

Executive Summary & Strategic Context

Compound Identity:

  • IUPAC Name: [4-(Methylsulfonyl)-2-nitrophenyl]methanol

  • CAS Number: 773873-23-7[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Key Application: Critical intermediate for GLUT5 inhibitors (e.g., MSNBA) and a scaffold for nitrobenzyl-based photolabile protecting groups.

In the drug development pipeline, particularly for metabolic targets like GLUT5, the purity of the starting scaffold [4-(Methylsulfonyl)-2-nitrophenyl]methanol is a critical quality attribute (CQA). Impurities such as the over-oxidized aldehyde or the des-nitro precursor can act as chain terminators or form covalent adducts during downstream amination reactions.

This guide challenges the traditional reliance on "Area %" HPLC for this compound. Due to the lack of globally harmonized Certified Reference Materials (CRMs) for this specific CAS, we advocate for a dual-method approach : using qNMR for absolute potency assignment and Orthogonal HPLC for trace impurity profiling.

Comparative Analysis: Assessment Methodologies

For a researcher, the choice of purity assessment directly impacts the validity of biological assays (


 values). We compare the industry-standard HPLC-UV against the "Absolute Truth" of qNMR.

Table 1: Performance Comparison of Purity Assessment Standards

FeatureMethod A: HPLC-UV (External Std) Method B: 1H-qNMR (Internal Std) Method C: LC-MS/MS
Primary Utility Routine QC, Batch ReleaseAbsolute Potency Assignment Impurity Identification
Reference Std? REQUIRED (Often unavailable)NOT REQUIRED (Uses generic IS)Required for Quant
Accuracy Relative (Dependent on Std Purity)Absolute (<1% uncertainty)Semi-quantitative
Limit of Detection High (0.05%)Moderate (~1%)Ultra-High (ppm level)
Bias Risk High (Extinction coefficient diffs)Low (Molar response is uniform)High (Ionization suppression)
Throughput High (20 mins/sample)Medium (30 mins/sample + prep)Low (Data analysis heavy)

Scientist’s Insight:

Do not rely solely on HPLC Area % for this compound. The nitro group at position 2 and the sulfonyl group at position 4 create a strong electron-withdrawing system. This alters the UV absorption significantly compared to non-nitrated impurities. An impurity lacking the nitro group will be drastically under-quantified by UV at 254 nm, leading to a false sense of high purity. qNMR is the only self-validating method for potency.

Impurity Origin & Control Logic

Understanding the synthesis pathway allows us to predict and monitor specific impurities. The diagram below visualizes the "Risk Landscape" for this compound.

ImpurityLandscape cluster_legend Legend Precursor 4-(Methylsulfonyl)toluene (Starting Material) Intermediate 4-(Methylsulfonyl)-2-nitrotoluene Precursor->Intermediate Nitration Imp_DesNitro Impurity C: Des-nitro Analog (Incomplete Nitration) Precursor->Imp_DesNitro Trace carryover Target [4-(Methylsulfonyl)-2-nitrophenyl]methanol (Target CAS: 773873-23-7) Intermediate->Target Oxidation/Hydrolysis Imp_Aldehyde Impurity A: Aldehyde Analog (Over-oxidation) Target->Imp_Aldehyde Oxidation (Storage/Air) Imp_Acid Impurity B: Carboxylic Acid (Over-oxidation) Imp_Aldehyde->Imp_Acid Oxidation key Green: Target | Red: Critical Impurity | Yellow: Process Impurity

Caption: Figure 1. Impurity genealogy for [4-(Methylsulfonyl)-2-nitrophenyl]methanol. Note the oxidation risk from alcohol to aldehyde.

Experimental Protocols

Protocol A: High-Resolution HPLC-PDA (Impurity Profiling)

Use this method to detect trace impurities (0.05% - 1.0%) defined in Figure 1.

  • Column: Phenomenex Luna C18(2) or equivalent (150 x 4.6 mm, 3 µm). Why? The C18 provides hydrophobic retention, while the 3µm particle size improves resolution between the alcohol and the aldehyde.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% -> 60% B (Linear ramp)

    • 15-20 min: 60% -> 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: PDA (210-400 nm). Extract chromatograms at 254 nm (Nitro max) and 210 nm (Universal).

  • Temperature: 30°C.

Self-Validation Step: Inject a sample of the crude reaction mixture. You must see resolution (


) between the main peak (Alcohol) and the later-eluting Aldehyde impurity (approx. RRT 1.2). If they co-elute, lower the initial %B to 2%.
Protocol B: 1H-qNMR (Absolute Potency)

Use this method to assign the "Assay Value" (e.g., 98.4%) without a reference standard.

  • Instrument: 400 MHz NMR (or higher).

  • Solvent: DMSO-

    
     (Provides excellent solubility for nitroaromatics and separates hydroxyl protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

    • Selection Logic: Maleic acid singlet (~6.3 ppm) falls in a clean region, distinct from the aromatic protons (7.8 - 8.5 ppm) and the methylsulfonyl singlet (~3.3 ppm).

  • Relaxation Delay (

    
    ):  30 seconds. Critical: Nitro groups increase relaxation times (
    
    
    
    ). A short
    
    
    will under-estimate the target, causing bias.
  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Weight (mg),

= Purity (decimal).[3][4][5]

References

  • George, J., et al. (2016). Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. Nature Scientific Reports. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR methodology).
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). (Standard for impurity thresholds).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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